1-Phenethylpiperidin-4-ol
Overview
Description
1-Phenethylpiperidin-4-ol is a chemical compound with the molecular formula C13H19NO . It has a molecular weight of 205.3 . The IUPAC name for this compound is 1-(2-phenylethyl)-4-piperidinol . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO/c15-13-7-10-14(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . The storage temperature for this compound is between 2-8°C .Scientific Research Applications
Sigma Receptor Ligands
1-Phenethylpiperidin-4-ol and related compounds have been studied for their affinity towards sigma receptors. Maeda et al. (2002) found that phenethylpiperidines tend to favor sigma-1 receptors. This research suggests potential applications in developing selective sigma-2 ligands based on the phenylpropylamine pharmacophore (Maeda et al., 2002).
Polymers for Drug Delivery
Research by Lynn and Langer (2000) on poly(β-aminoesters) synthesized using piperazine and related compounds has implications for developing drug delivery systems. These polymers demonstrated non-cytotoxicity and potential as synthetic transfection vectors (Lynn & Langer, 2000).
Dopaminergic Ligands
Penjišević et al. (2016) synthesized compounds related to this compound for mapping the dopamine D2 receptor. This research contributes to understanding dopaminergic ligands' interaction with the D2DAR, which is crucial for developing drugs targeting dopamine-related disorders (Penjišević et al., 2016).
Synthesis of Piperidinols
Scheunemann et al. (2011) investigated nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines, leading to the synthesis of 3-amino-piperidin-4-ols. This research offers insights into efficient synthesis methods for piperidinols, which are valuable in medicinal chemistry (Scheunemann et al., 2011).
Fluorescent Sensor Development
Yadav and Singh (2018) designed compounds using 2-mercaptopyrimidin-4-ol derivatives for detecting aluminum ions. These compounds demonstrated potential as fluorescent sensors for metal ions, highlighting the applicability of this compound derivatives in developing sensitive chemical sensors (Yadav & Singh, 2018).
Molecular Docking and Computational Studies
Sasitha and John (2021) conducted design, docking, and DFT investigations on 2,6-diphenyl piperidin-4-one derivatives, including compounds similar to this compound. This research is crucial for identifying new compounds with active properties against specific proteins, demonstrating the role of computational methods in drug discovery (Sasitha & John, 2021).
Safety and Hazards
The safety information available indicates that 1-Phenethylpiperidin-4-ol may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include wearing protective gloves and eye/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Future Directions
While specific future directions for 1-Phenethylpiperidin-4-ol are not mentioned in the retrieved data, it’s worth noting that research into synthetic opioids and their analogues is ongoing. For instance, acryloylfentanyl, a close structural analogue of fentanyl, emerged on the illicit drug market in 2016 . Research into these substances may help identify potential public health risks and develop effective responses .
Mechanism of Action
Target of Action
1-Phenethylpiperidin-4-ol is a synthetic opioid and a close structural analogue of fentanyl . Opioids primarily target the opioid receptors in the central nervous system. These receptors play a crucial role in pain management and general anesthesia .
Mode of Action
As an opioid, this compound interacts with its targets, the opioid receptors, by mimicking the action of endogenous opioids. This interaction results in the inhibition of the transmission of pain signals, thereby producing analgesic effects .
Biochemical Pathways
It is known that opioids generally affect the release of neurotransmitters such as dopamine and serotonin, which are involved in pain perception and mood regulation .
Pharmacokinetics
They are metabolized in the liver and excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are primarily analgesic, due to its interaction with the opioid receptors. This can result in decreased consciousness, miosis, and respiratory depression .
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in the preparation of 1-Pyrrolidinyl Indane derivatives, which act as Histamine H3 receptor antagonists useful in the treatment of diseases .
Metabolic Pathways
The metabolic pathways of 1-Phenethylpiperidin-4-ol are not well-characterized. Based on the metabolism of similar compounds, it can be anticipated that the metabolism of this compound may involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
properties
IUPAC Name |
1-(2-phenylethyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-7-10-14(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGMSTKBHJVPJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188669 | |
Record name | 1-Phenethylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3518-76-1 | |
Record name | 1-(2-Phenylethyl)-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3518-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenethylpiperidin-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003518761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenethylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenethylpiperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.480 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PHENETHYLPIPERIDIN-4-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U62RHL2Y72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the substituents on the piperidine ring in 3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-1-phenethylpiperidin-4-ol?
A1: The research paper states that the piperidine ring adopts a chair conformation with the carbonyl and hydroxy substituents in a cis configuration. [] This means both the carbonyl and hydroxy groups are oriented on the same side of the piperidine ring. Additionally, the two chlorobenzene rings are not coplanar, exhibiting a dihedral angle of 24.3° between them. []
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